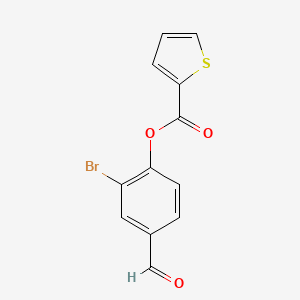![molecular formula C19H22N2O2 B5837070 N-{4-[acetyl(methyl)amino]phenyl}-4-phenylbutanamide](/img/structure/B5837070.png)
N-{4-[acetyl(methyl)amino]phenyl}-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[acetyl(methyl)amino]phenyl}-4-phenylbutanamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester or Noopept, is a synthetic nootropic compound that has gained popularity in recent years due to its cognitive-enhancing properties. Developed in Russia in the 1990s, Noopept has been shown to improve memory, learning, and overall cognitive function.
Applications De Recherche Scientifique
Noopept has been extensively studied for its cognitive-enhancing properties. It has been shown to improve memory and learning in both animal and human studies. In addition, Noopept has been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other harmful factors. Noopept has also been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
Noopept works by increasing the activity of several neurotransmitters in the brain, including acetylcholine, glutamate, and dopamine. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. These mechanisms contribute to Noopept's cognitive-enhancing and neuroprotective effects.
Biochemical and Physiological Effects:
Noopept has been shown to have a number of biochemical and physiological effects. It has been found to improve the function of the blood-brain barrier, which helps to protect the brain from harmful substances. Noopept has also been shown to increase the production of ATP, the primary energy source for cells. In addition, Noopept has been found to reduce inflammation and oxidative stress in the brain, which can contribute to neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Noopept for lab experiments is its relatively low cost compared to other cognitive-enhancing compounds. In addition, Noopept has a high degree of bioavailability, meaning that it can easily cross the blood-brain barrier and reach the brain. However, one limitation of Noopept is that its effects can be difficult to measure, as they are often subtle and may not be immediately apparent.
Orientations Futures
There are a number of potential future directions for research on Noopept. One area of interest is the compound's potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, further research is needed to fully understand the mechanisms by which Noopept exerts its cognitive-enhancing and neuroprotective effects. Finally, more studies are needed to determine the long-term safety and efficacy of Noopept use in humans.
Méthodes De Synthèse
The synthesis of Noopept involves the reaction of phenylacetyl chloride with N-methylglycine ethyl ester hydrochloride in the presence of triethylamine. The resulting product is then reacted with phenylbutyric acid chloride to yield Noopept. This synthesis method has been well-established and is widely used in the production of Noopept for research purposes.
Propriétés
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-15(22)21(2)18-13-11-17(12-14-18)20-19(23)10-6-9-16-7-4-3-5-8-16/h3-5,7-8,11-14H,6,9-10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUOXOIILVIIQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5836998.png)


![3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile](/img/structure/B5837008.png)




![N-[2-(butyrylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5837056.png)
![3-(1,3-benzodioxol-5-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5837060.png)
![{2-[(4-fluorobenzyl)amino]-5-methylphenyl}(phenyl)methanone](/img/structure/B5837075.png)
![3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B5837077.png)


